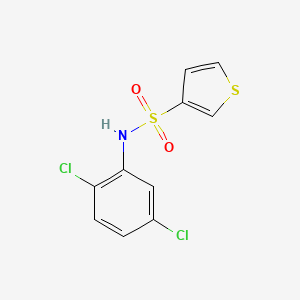
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a sulfonamide group attached to the thiophene ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Hinsberg synthesis.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the thiophene sulfonamide reacts with a dichlorobenzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.
Cellular Pathways: The compound may modulate cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)thiophene-2-sulfonamide: Similar structure but with the sulfonamide group attached at the 2-position of the thiophene ring.
N-(2,5-dichlorophenyl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 3-position of the thiophene ring and the dichlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-1-2-9(12)10(5-7)13-17(14,15)8-3-4-16-6-8/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNYJQCKZBKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![PHENYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B7466859.png)
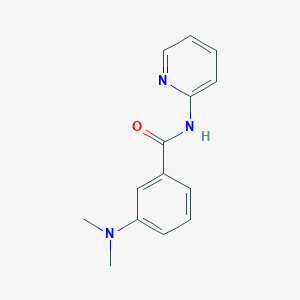
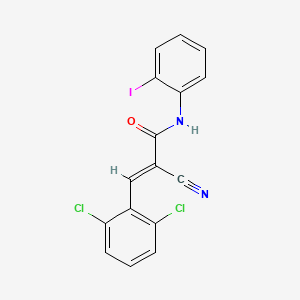
![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
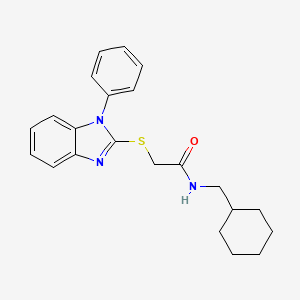
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)
![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
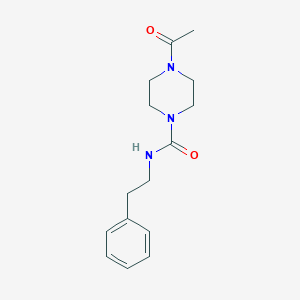
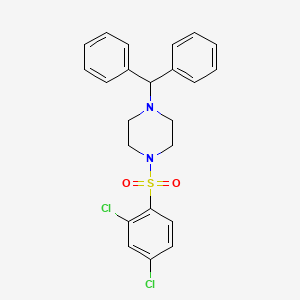
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
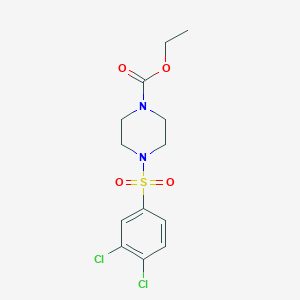
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
